7-(4-methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and methylphenyl groups
Preparation Methods
The synthesis of 1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, ethanol, and ethylene glycol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield thienopyrimidine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiproliferative agent, with studies indicating its effectiveness against certain cancer cell lines . Additionally, it is used in the development of fluorescent indicators for pH sensing . In the industrial sector, it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, such as protein kinase B (PKB or Akt) . By binding to these targets, the compound can modulate signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE is unique compared to other pyrrolopyrimidine derivatives due to its specific substitution pattern and biological activity. Similar compounds include 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which also exhibit antiproliferative properties but differ in their molecular targets and pathways . Other related compounds include thieno[3,2-d]pyrimidine derivatives, which have diverse biological activities and are used in various therapeutic applications .
Properties
Molecular Formula |
C29H27N5 |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
7-(4-methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H27N5/c1-22-12-14-25(15-13-22)34-20-26(23-8-4-2-5-9-23)27-28(30-21-31-29(27)34)33-18-16-32(17-19-33)24-10-6-3-7-11-24/h2-15,20-21H,16-19H2,1H3 |
InChI Key |
AYFVDWIHYZAOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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